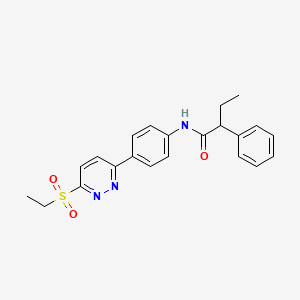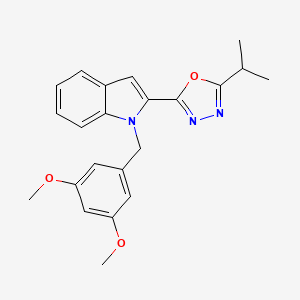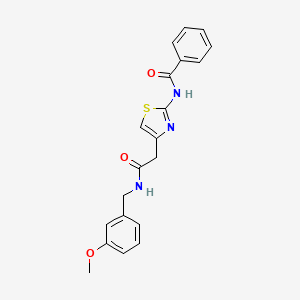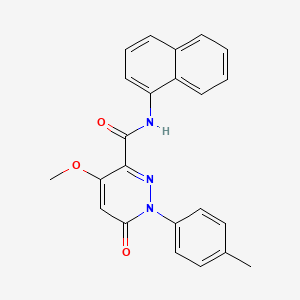
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-PHENYLBUTANAMIDE is a complex organic compound that features a pyridazine ring substituted with an ethanesulfonyl group and a phenylbutanamide moiety. This compound is part of the pyridazine family, known for its diverse pharmacological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-PHENYLBUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethanesulfonyl group and the phenylbutanamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-PHENYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-PHENYLBUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.
Sulfonyl-Substituted Compounds: Molecules featuring sulfonyl groups attached to various aromatic or heteroaromatic rings.
Uniqueness
N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-PHENYLBUTANAMIDE is unique due to its specific combination of a pyridazine ring, ethanesulfonyl group, and phenylbutanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H23N3O3S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide |
InChI |
InChI=1S/C22H23N3O3S/c1-3-19(16-8-6-5-7-9-16)22(26)23-18-12-10-17(11-13-18)20-14-15-21(25-24-20)29(27,28)4-2/h5-15,19H,3-4H2,1-2H3,(H,23,26) |
Clave InChI |
NKQWZBHQFKSHRO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide](/img/structure/B14974985.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14974986.png)


![4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide](/img/structure/B14975013.png)
![Pentyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975015.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B14975016.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B14975032.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide](/img/structure/B14975040.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14975060.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B14975062.png)
